2-(2-bromo-4-fluorophenoxy)-N-methylacetamide

Description

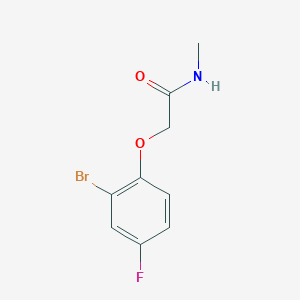

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide is a halogenated acetamide derivative characterized by a bromine atom at the ortho position and a fluorine atom at the para position on the phenoxy ring. The N-methylacetamide moiety is directly attached to the oxygen atom of the phenoxy group.

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNAUDUJZOHJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-fluorophenol, which is achieved by bromination of 4-fluorophenol using bromine in the presence of a suitable solvent.

Formation of Phenoxy Intermediate: The 2-bromo-4-fluorophenol is then reacted with methylamine to form the phenoxy intermediate.

Acetamide Formation: The final step involves the reaction of the phenoxy intermediate with acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted phenoxy derivatives, oxidized acetamides, and reduced amides .

Scientific Research Applications

2-(2-Bromo-4-fluorophenoxy)-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Physicochemical Properties

- Melting Points :

- Optical Activity : Chiral centers in derivatives like Compound 32 ([α]²²D = +61.1) highlight the impact of stereochemistry, though the target compound lacks reported optical activity .

Crystallographic and Intermolecular Interactions

- In related N-substituted phenylacetamides (e.g., 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide), dihedral angles between aromatic rings (50.88–76.55°) and intermolecular hydrogen bonds (N–H⋯O) dictate crystal packing . Similar interactions may stabilize the target compound’s solid-state structure.

Biological Activity

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine and fluorine substituent on the phenoxy group, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially affecting cell cycle progression and inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzyme activities, which is critical in the development of therapeutic agents targeting metabolic pathways.

Anticancer Properties

A study investigating bromophenol derivatives, including compounds similar to this compound, demonstrated significant anticancer activity against several human cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), HCT116 (colon cancer).

- Mechanism of Action : The promising candidate compounds were found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through the activation of caspases and down-regulation of anti-apoptotic proteins like Bcl-2 .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 17a | 5.20 ± 0.76 | A549 |

| 17b | 3.25 ± 0.32 | HepG2 |

| 18a | 4.43 ± 0.53 | HCT116 |

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored in various contexts. For example:

- Target Enzymes : Several studies have highlighted that similar compounds can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and infections.

- Mechanism : The inhibition may occur through competitive binding or allosteric modulation, affecting cellular signaling pathways essential for tumor growth and survival .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential:

- Absorption : Studies indicate variable absorption rates depending on the administration route.

- Distribution : The compound's ability to penetrate biological barriers such as the blood-brain barrier is crucial for treating central nervous system disorders.

- Metabolism : Initial findings suggest that metabolic pathways may convert the compound into active metabolites, enhancing its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.